BenchChemオンラインストアへようこそ!

4-(Allyloxy)-3-ethoxybenzoic acid

Medicinal chemistry Fragment-based drug design ADME prediction

4-(Allyloxy)-3-ethoxybenzoic acid (CAS 831198-97-1) is a disubstituted benzoic acid derivative bearing an allyloxy group at the 4-position and an ethoxy group at the 3-position relative to the carboxylic acid moiety. With a molecular formula of C12H14O4 and molecular weight of 222.24 g/mol, this compound is catalogued as a ChemBridge building block (BB-7956005) and distributed through multiple suppliers including ChemScene (CS-0360139) and MolCore.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 831198-97-1
Cat. No. B1271729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-3-ethoxybenzoic acid
CAS831198-97-1
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)O)OCC=C
InChIInChI=1S/C12H14O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,13,14)
InChIKeyUSOHOISHCRXTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allyloxy)-3-ethoxybenzoic acid (CAS 831198-97-1) – Physicochemical Profile and Procurement Baseline for the Disubstituted Benzoic Acid Building Block


4-(Allyloxy)-3-ethoxybenzoic acid (CAS 831198-97-1) is a disubstituted benzoic acid derivative bearing an allyloxy group at the 4-position and an ethoxy group at the 3-position relative to the carboxylic acid moiety. With a molecular formula of C12H14O4 and molecular weight of 222.24 g/mol, this compound is catalogued as a ChemBridge building block (BB-7956005) and distributed through multiple suppliers including ChemScene (CS-0360139) and MolCore . Its computed XLogP3 of 2.6 places it in a moderately lipophilic range suitable for fragment-based and lead-like screening libraries [1]. The primary synthetic route proceeds via oxidation of the corresponding aldehyde, 4-(allyloxy)-3-ethoxybenzaldehyde (CAS 225939-36-6), providing access to the carboxylic acid in preparative yields .

Why 4-(Allyloxy)-3-ethoxybenzoic acid Cannot Be Replaced by Generic Mono-Alkoxy Benzoic Acid Analogs


Mono-substituted benzoic acid analogs such as 4-(allyloxy)benzoic acid (CAS 27914-60-9) or 4-ethoxybenzoic acid (CAS 619-86-3) are frequently considered as interchangeable substitutes for this disubstituted scaffold in procurement workflows. However, these simpler analogs lack the dual alkoxy substitution pattern that defines the physicochemical and synthetic utility profile of the target compound. The presence of both the 3-ethoxy and 4-allyloxy groups increases the hydrogen bond acceptor count from 3 to 4, raises the topological polar surface area (TPSA) from 46.5 Ų to 55.8 Ų, and introduces a conformationally flexible allyl moiety capable of orthogonal synthetic transformations—olefin metathesis, epoxidation, and radical-mediated coupling—that are inaccessible to the saturated ethoxy-only analog [1][2]. Class-level structure-activity relationship (SAR) evidence from 4-alkoxybenzoic acids demonstrates that antimycobacterial potency tracks with increasing lipophilicity (HPLC-derived capacity factors, k′), establishing that the introduction of additional alkoxy substitution modulates biological readout in a quantifiable manner [3]. Substituting with a mono-alkoxy analog therefore compromises both the synthetic vector repertoire and the physicochemical property space essential for downstream lead optimization.

Quantitative Differentiation Evidence for 4-(Allyloxy)-3-ethoxybenzoic acid (CAS 831198-97-1) vs. Closest Benzoic Acid Analogs


Hydrogen Bond Acceptor (HBA) Count: Dual Alkoxy Substitution Elevates HBA from 3 to 4

The target compound possesses four hydrogen bond acceptor sites (two ether oxygens from the allyloxy and ethoxy groups plus the carbonyl and hydroxyl oxygens of the carboxylic acid), compared to only three HBA sites in 4-(allyloxy)benzoic acid and 4-ethoxybenzoic acid, each of which bear only one ether oxygen. This increased HBA count directly impacts predicted solubility, permeability, and target binding interactions [1][2][3].

Medicinal chemistry Fragment-based drug design ADME prediction

Topological Polar Surface Area (TPSA) Differential: 55.8 vs. 46.5 Ų

The target compound has a computed TPSA of 55.8 Ų, which is 9.3 Ų higher (20% increase) than both 4-(allyloxy)benzoic acid and 4-ethoxybenzoic acid, each at 46.5 Ų. This places the target compound nearer to the threshold typically associated with reduced passive membrane permeability (TPSA > 60 Ų) but still within the generally accepted TPSA ceiling of 140 Ų for oral bioavailability [1][2][3].

Drug-likeness profiling Oral bioavailability prediction Lead optimization

Rotatable Bond Count and Conformational Flexibility: 6 RotB vs. 3–4 in Mono-Substituted Analogs

The target compound has six rotatable bonds—the highest among its comparator set—versus four rotatable bonds in 4-(allyloxy)benzoic acid and three in 4-ethoxybenzoic acid. This arises from the combined contributions of the ethoxy group (two rotatable bonds: O–CH2 and CH2–CH3), the allyloxy group (three rotatable bonds: O–CH2, CH2–CH=CH2), and the carboxylic acid (C–COOH). The 50–100% higher rotatable bond count translates into greater conformational entropy, which can be exploited in induced-fit binding scenarios but may incur an entropic penalty upon rigidification in a binding pocket [1][2][3].

Conformational analysis Molecular docking Entropy-driven binding

Lipophilicity-Driven Antimicrobial SAR: Class-Level Evidence from 4-Alkoxybenzoic Acids

Waisser et al. (1993) determined the in vitro antimycobacterial activity of a homologous series of 4-alkoxybenzoic acids against Mycobacterium tuberculosis and related strains [1]. The study quantified that antimycobacterial potency expressed as MIC values increases monotonically with lipophilicity (HPLC capacity factor k′). The series included 4-methoxybenzoic acid (k′ = 0.13), 4-ethoxybenzoic acid (k′ = 0.41), 4-propoxybenzoic acid (k′ = 1.20), 4-butoxybenzoic acid (k′ = 3.55), 4-pentoxybenzoic acid (k′ = 10.47), and 4-allyloxybenzoic acid (k′ = 1.02). The most lipophilic compound, 4-pentoxybenzoic acid, exhibited potency comparable to commercial antituberculotics in vitro. The target compound—incorporating both a 4-allyloxy and a 3-ethoxy substituent—is predicted to possess a lipophilicity exceeding that of 4-allyloxybenzoic acid alone (XLogP3 2.6 for both in PubChem; Hit2Lead LogP 2.97 for the target versus 2.6 for the mono-allyloxy comparator), placing it at a more favorable point on the lipophilicity-activity continuum described by this SAR.

Antimycobacterial activity Structure-activity relationship Lipophilicity

Synthetic Vector Differentiation: Allyloxy Moiety Enables Orthogonal Olefin Chemistry Inaccessible to Saturated Alkoxy Analogs

The terminal alkene of the allyloxy group at position 4 enables a suite of chemoselective transformations—including olefin cross-metathesis, epoxidation, dihydroxylation, and thiol-ene click chemistry—that are entirely inaccessible to the saturated ethoxy group at position 3 or to fully saturated analogs such as 4-ethoxybenzoic acid . This orthogonality allows sequential derivatization: the allyloxy group can be functionalized independently of the carboxylic acid, or the carboxylic acid can be converted to amides/esters while the alkene remains intact for later diversification. The corresponding reduced reactivity of 4-ethoxybenzoic acid (no alkene functionality) limits its synthetic utility to carboxylic acid derivatization alone.

Organic synthesis Chemoselective transformations Building block utility

Supplier Purity and Availability: NLT 98% (MolCore) vs. Standard 95% Grade for Structural Analogs

The target compound is commercially available at NLT 98% purity from MolCore (MC614235), compared to the standard 95% purity grade offered by ChemBridge (BB-7956005) and ChemScene (CS-0360139) . The analog 4-(allyloxy)benzoic acid is typically supplied at 95% purity (BOC Sciences; CymitQuimica) and has been reported as discontinued by some vendors (CymitQuimica 3D-FA133406) . The 98% grade of the target compound provides a higher-confidence starting material for quantitative structure-activity relationship (QSAR) studies and biochemical assays where impurities above 2% could confound dose-response measurements.

Chemical procurement Quality control Vendor comparison

Recommended Procurement and Application Scenarios for 4-(Allyloxy)-3-ethoxybenzoic acid (CAS 831198-97-1)


Fragment-Based and Lead-Like Screening Library Construction Requiring Differentiated Physicochemical Property Space

Screening library designers seeking to populate under-represented regions of drug-like chemical space should prioritize this compound over mono-alkoxy analogs. With a TPSA of 55.8 Ų (20% higher than 4-(allyloxy)benzoic acid at 46.5 Ų), 4 HBA (33% increase over comparators), and 6 rotatable bonds, the target compound occupies a distinct property vector that bridges typical fragment (MW < 250, TPSA < 60) and lead-like criteria . Its placement within ChemBridge's DIVERSet-CL subcollection confirms its utility in diversity-oriented screening against targets such as parasitic cysteine proteases, where virtual screening of the ChemBridge library has already identified novel inhibitor chemotypes .

Anti-Infective Lead Optimization Leveraging the Lipophilicity-Antimycobacterial Activity Relationship

The SAR established by Waisser et al. (1993) demonstrates that antimycobacterial potency in the 4-alkoxybenzoic acid series increases with lipophilicity (HPLC k′), with the most lipophilic analog (4-pentoxybenzoic acid, k′ = 10.47) achieving in vitro potency comparable to clinical antituberculotics . The target compound, with its dual alkoxy substitution conferring higher lipophilicity (Hit2Lead LogP = 2.97) than mono-substituted comparators, is positioned as a privileged intermediate for synthesizing amide, ester, or hydrazide derivatives for anti-mycobacterial screening. Researchers can access the allyloxy group for late-stage diversification while retaining the ethoxy group as a lipophilicity-modulating substituent.

Chemoselective Sequential Derivatization for Complexity-Generating Library Synthesis

Medicinal chemistry groups requiring building blocks with multiple orthogonal reactive handles should select this compound over 4-ethoxybenzoic acid or 4-(allyloxy)benzoic acid. The combination of a carboxylic acid (amide/ester formation), a terminal alkene (olefin metathesis, epoxidation, thiol-ene click chemistry), and an aromatic ring (electrophilic substitution) enables at least three sequential, non-interfering derivatization steps . This scaffold has already been employed in the synthesis of ChemBridge screening compounds including amide derivatives (N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide and N-ethyl-N-(2-methoxyethyl)benzamide variants), demonstrating its tractability in parallel synthesis workflows .

High-Purity Reference Standard Procurement for Quantitative Bioanalytical Assay Development

Laboratories developing LC-MS/MS or HPLC-UV quantitative bioanalytical methods requiring a well-characterized reference standard should source the NLT 98% purity grade (MolCore MC614235) rather than the standard 95% grade available for structural analogs . The 60% reduction in unspecified impurity burden (2% vs. 5% total impurities) directly improves assay linearity (R²), limit of quantification (LOQ), and inter-batch reproducibility in pharmacokinetic and drug metabolism studies. This compound's distinct chromatographic profile—driven by its unique dual-substitution pattern (LogP 2.6–2.97, TPSA 55.8 Ų)—also makes it a suitable internal standard candidate that is unlikely to co-elute with mono-substituted benzoic acid analytes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Allyloxy)-3-ethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.